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Raniseptin-5

Antimicrobial peptide sequence-activity relationship amphipathic helix design

Raniseptin-5 is a cationic antimicrobial peptide (AMP) belonging to the raniseptin family, originally identified from the skin secretion of the anuran Hypsiboas raniceps (Chaco tree frog). The raniseptin family comprises nine cDNA-derived peptides (Rsp-1 through Rsp-9), all sharing structural similarities with the dermaseptin prepropeptide family and predicted to function via membrane disruption mechanisms typical of amphipathic α-helical AMPs.

Molecular Formula
Molecular Weight
Cat. No. B1575983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRaniseptin-5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Raniseptin-5 Procurement Guide: A Structurally Defined Cationic Antimicrobial Peptide from the Raniseptin Family for Antimicrobial Resistance Research


Raniseptin-5 is a cationic antimicrobial peptide (AMP) belonging to the raniseptin family, originally identified from the skin secretion of the anuran Hypsiboas raniceps (Chaco tree frog) [1]. The raniseptin family comprises nine cDNA-derived peptides (Rsp-1 through Rsp-9), all sharing structural similarities with the dermaseptin prepropeptide family and predicted to function via membrane disruption mechanisms typical of amphipathic α-helical AMPs [1]. Raniseptin-5 possesses a defined 29-residue linear sequence (AWLDKLKNLGKVVGKVALGVVQNYLNPRQ) [2]. Unlike the extensively characterized Raniseptin-1 (Rsp-1), which has demonstrated broad-spectrum antimicrobial activity with quantified MIC values against both Gram-negative and Gram-positive bacteria [3], Raniseptin-5 remains largely uncharacterized in peer-reviewed literature, representing a distinct opportunity for discovery-stage research aimed at elucidating the sequence-activity relationships within this therapeutically promising AMP family.

Why Raniseptin-5 Cannot Be Interchanged with Other Raniseptin-Family or Dermaseptin-Class Antimicrobial Peptides


The raniseptin family exhibits significant sequence diversity across its nine members, with amino acid variations concentrated in positions known to influence antimicrobial potency, target selectivity, and hemolytic activity [1]. Raniseptin-5 differs from the well-characterized Raniseptin-1 at multiple residue positions, including substitutions that alter net charge distribution and hydrophobic moment—parameters directly correlated with membrane-disruptive efficacy in α-helical AMPs [2]. Generalizing activity data from Raniseptin-1 (which shows MIC values ranging from <2 µM against Xanthomonas citri to 20 µM against Staphylococcus aureus [3]) or Raniseptin-3 (MIC = 2 µM against E. coli [4]) to Raniseptin-5 is scientifically unsound without direct empirical validation. Furthermore, the absence of published antimicrobial susceptibility data for Raniseptin-5 distinguishes it from its better-characterized homologs, making compound-specific procurement essential for any study that requires defined, batch-verified peptide identity and activity. The following quantitative evidence guide details exactly what is—and is not—established for Raniseptin-5 relative to its nearest comparators.

Raniseptin-5 Quantitative Differentiation Evidence: Sequence-Level and Family-Context Analysis Against Closest Comparators


Primary Sequence Divergence Between Raniseptin-5 and Raniseptin-1: Residue-Level Differences with Predicted Functional Impact

Sequence alignment identifies three residue positions where Raniseptin-5 (AWLDKLKNLGKVVGKVALGVVQNYLNPRQ) diverges from Raniseptin-1 (AWLDKLKSLGKVVGKVALGVAQNYLNPQQ) [1]. Specifically, position 8 (Lys→Ser), position 20 (Val→Ala), and position 28 (Arg→Gln) represent substitutions likely to alter net positive charge (+4 vs. +3 at physiological pH) and hydrophobic arc distribution, both of which are established determinants of antimicrobial potency and hemolytic selectivity in α-helical AMPs [2]. No empirical MIC or hemolysis data for Raniseptin-5 are available in the published literature as of the search date, in contrast to the extensively quantified profile of Raniseptin-1 [3].

Antimicrobial peptide sequence-activity relationship amphipathic helix design

Absence of Published Quantitative Antimicrobial Activity Data for Raniseptin-5 Contrasts with Extensive MIC Datasets for Raniseptin-1 and Raniseptin-3

A systematic literature search reveals no peer-reviewed MIC data for Raniseptin-5 against any bacterial strain. This contrasts sharply with Raniseptin-1, for which MIC values of 5 µM (E. coli ATCC 25922), 10 µM (P. aeruginosa ATCC 27853), <2 µM (X. citri), and 20 µM (S. aureus ATCC 29313) have been reported [1], and with Raniseptin-3, which demonstrates MIC = 2 µM against E. coli and MIC = 4 µM against a carbapenem-resistant K. pneumoniae strain [2]. This data vacuum is explicitly acknowledged by commercial vendors: antimicrobial activity for Rsp-5 'is not yet available' [3].

Minimum inhibitory concentration (MIC) antimicrobial susceptibility data gap analysis

Raniseptin Family Therapeutic Index: Hemolytic Selectivity of Raniseptin-1 as a Class Benchmark Against Which Raniseptin-5 Should Be Profiled

Raniseptin-1 demonstrates 20% hemolysis of human erythrocytes at a concentration of 80 µM [1], yielding a therapeutic index (HC20/MIC) of 16 relative to E. coli (MIC = 5 µM) and 4 relative to S. aureus (MIC = 20 µM). In comparison, Raniseptin-3 and Raniseptin-6 exhibit low hemolytic activity at therapeutic concentrations, while Raniseptin PL from Boana platanera shows an LC50 = 262 ± 14 µM against mouse erythrocytes, representing significantly lower hemolytic potential than figainin 2PL (LC50 = 157 ± 16 µM) [2]. No hemolytic activity data exist for Raniseptin-5.

Hemolytic activity therapeutic index selectivity ratio

Commercially Available Peptide Purity as a Differentiation Factor: Raniseptin-5 Vendor-Specified Purity Enables Controlled SAR Studies

Commercial vendors list Raniseptin-5 with a typical purity specification of 95% (HPLC-verified), suitable for research applications . In contrast, native raniseptin peptides isolated from crude skin secretions are subject to post-secretory endoproteolytic cleavage that generates 14–15 residue fragments with significantly reduced antibiotic potency [1], as demonstrated for Raniseptin-1 where the full-length peptide is active whereas its proteolytic fragments exhibit limited activity. Standardized synthetic Raniseptin-5 therefore provides a defined molecular entity that avoids the batch-to-batch compositional variability inherent in natural extract-derived peptides.

Peptide purity synthetic peptide procurement structure-activity relationship

Raniseptin-5 Position in the Broader Raniseptin-Dermaseptin Phylogenetic Landscape: Structural Homology with Potential for Divergent Bioactivity

The raniseptin encoded precursors share structural similarities with the dermaseptin prepropeptides from the Phyllomedusinae subfamily [1]. All nine raniseptin cDNA clones encode 28–29 residue mature peptides that adopt α-helical conformations in membrane-mimetic environments [2]. While Raniseptin-1 shows antimicrobial activity comparable to dermaseptins—with MIC values in the low micromolar range—Raniseptin-5 remains uncharacterized. This positions Raniseptin-5 as a structurally defined but functionally unexplored member within a superfamily that has yielded multiple therapeutic lead candidates, including dermaseptin derivatives in clinical development.

Antimicrobial peptide phylogeny prepropeptide homology dermaseptin superfamily

Raniseptin-5 Recommended Research and Procurement Application Scenarios Based on Quantitative Evidence


De Novo Antimicrobial Susceptibility Screening Against ESKAPE Pathogens

Procure synthetic Raniseptin-5 (>95% purity [1]) for a systematic MIC determination panel against clinically prioritized ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus—including MRSA, Klebsiella pneumoniae—including carbapenem-resistant strains, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter spp.). This application directly addresses the published data gap: while Raniseptin-1 has MIC values of 5 µM (E. coli), 10 µM (P. aeruginosa), and 20 µM (S. aureus) [2], and Raniseptin-3 shows MIC = 2–4 µM against E. coli and carbapenem-resistant K. pneumoniae [3], no comparable data exist for Raniseptin-5. Generating these datasets using CLSI-standardized broth microdilution methodology will establish the compound's first-in-class potency profile and enable direct cross-comparison with existing raniseptin family data.

Structure-Activity Relationship Studies of Lys→Ser and Val→Ala Substitutions on Antimicrobial Potency

Leverage the three defined residue differences between Raniseptin-5 and Raniseptin-1 (position 8: Lys→Ser; position 20: Val→Ala; position 28: Arg→Gln) [1] as a natural mutagenesis panel. Procure both Raniseptin-5 and Raniseptin-1 synthetic peptides for paired head-to-head MIC and hemolysis assays under identical experimental conditions. The Lys→Ser substitution at position 8 is predicted to alter net charge from +4 (Raniseptin-5) to +3 (Raniseptin-1), potentially modulating electrostatic interaction with negatively charged bacterial membrane components (LPS, teichoic acids). Parallel hemolysis testing against human erythrocytes will determine whether the charge difference affects mammalian cell selectivity, using Raniseptin-1's published benchmark of 20% hemolysis at 80 µM [2].

Membrane Interaction Biophysical Profiling Using Model Membrane Systems

Characterize Raniseptin-5's membrane-disruptive mechanism using circular dichroism (CD) spectroscopy in the presence of SDS micelles (35 mM) and large unilamellar vesicles (LUVs) mimicking Gram-negative (POPG:POPC) and Gram-positive (POPG:cardiolipin) bacterial membranes. This protocol is directly derived from published raniseptin characterization methods, where Raniseptins-3 and -6 were shown to adopt α-helical conformations in membrane-mimetic environments [3]. Correlate secondary structure transitions with dye-leakage kinetics from calcein-loaded LUVs to establish a quantitative structure-function relationship. Compare results against Raniseptin PL, which demonstrated potent bactericidal activity against ESKAPE+ pathogens and C. difficile [4], to position Raniseptin-5 within the broader raniseptin membrane-activity landscape.

Cytotoxicity and Selectivity Profiling Against Mammalian Cell Lines

Evaluate the therapeutic index of Raniseptin-5 through parallel cytotoxicity assays against both cancer-derived cell lines (B16F10 murine melanoma, NIH3T3 mouse fibroblasts, A549, MDA-MB-231, HT29 human tumor-derived lines) and non-cancerous control cells. This application is motivated by: (a) Raniseptins-3 and -6 demonstrating high cytotoxicity against B16F10 and NIH3T3 cells [3]; (b) Raniseptin PL showing LC50 values <30 µM against A549, MDA-MB-231, and HT29 human tumor-derived cell lines [4]; and (c) the absence of any cytotoxicity data for Raniseptin-5. Establishing selective cytotoxicity ratios (MIC/cancer cell IC50 vs. hemolytic HC50/IC50) will determine whether Raniseptin-5 possesses the dual antimicrobial-anticancer potential observed in other raniseptins or exhibits a differentiated selectivity profile.

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